molecular formula C8H7BrFNO2 B12448537 2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid

Cat. No.: B12448537
M. Wt: 248.05 g/mol
InChI Key: WBNFIIBUIQPINE-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-fluorophenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The brominated intermediate is then purified and subjected to further reactions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as bromination, purification, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenylacetic acids.

Scientific Research Applications

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-5-fluorophenyl)acetic acid: Lacks the amino group, which affects its reactivity and biological activity.

    2-(4-Amino-3-chloro-5-fluorophenyl)acetic acid: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    2-(4-Amino-3-bromo-5-methylphenyl)acetic acid: The presence of a methyl group instead of fluorine alters its chemical behavior.

Uniqueness

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid is unique due to the combination of amino, bromine, and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, bromine, and fluorine substituents on a phenolic ring. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈BrFNO₂
  • Molecular Weight : 232.06 g/mol
  • Structure : The compound features a phenyl ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a fluorine atom (-F), contributing to its reactivity and biological activity.

The biological activity of this compound is influenced by its functional groups:

  • Amine Group : Facilitates hydrogen bonding and can act as a nucleophile, participating in various biochemical reactions.
  • Halogen Atoms : The presence of bromine and fluorine enhances the compound's reactivity, allowing it to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones, highlighting its potential as a lead compound for antibiotic development.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been conducted. It has been studied for its ability to inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound could reduce the viability of specific cancer cell lines. Mechanistic studies revealed that it may induce apoptosis via the mitochondrial pathway.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-4-fluorophenolC₆H₄BrFLacks amino group; used as an intermediate.
4-Amino-3-bromophenolC₆H₅BrNSimilar amino substitution but different position.
2-Amino-5-bromophenolC₆H₅BrNDifferent substitution pattern; varied reactivity.
2-Amino-6-bromo-4-fluorophenolC₆H₅BrFNOContains similar functional groups but varies in substitution position.

The specific arrangement of functional groups in this compound provides distinct reactivity patterns not found in other compounds, enhancing its utility in targeted chemical synthesis and biological applications.

Research Findings Summary

  • Antimicrobial Studies : Significant inhibition against various bacterial strains was observed, indicating potential for antibiotic development.
  • Anticancer Studies : In vitro assays showed reduced viability in cancer cell lines, with mechanisms involving apoptosis induction.
  • Mechanistic Insights : The compound acts as an enzyme inhibitor by binding to active sites, modulating biochemical pathways relevant to disease processes.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(4-amino-3-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13)

InChI Key

WBNFIIBUIQPINE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)CC(=O)O

Origin of Product

United States

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